molecular formula C44H46CaN4O18 B577212 Calcium oxytetracycline CAS No. 13303-91-8

Calcium oxytetracycline

Cat. No.: B577212
CAS No.: 13303-91-8
M. Wt: 958.94
InChI Key: VANYVCHXDYVKSI-MXWBXKMOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Oxytetracycline calcium: is a broad-spectrum tetracycline antibiotic derived from the bacterium Streptomyces rimosus. It is used to treat a variety of bacterial infections by inhibiting protein synthesis in bacteria, thereby preventing their growth and multiplication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of oxytetracycline calcium involves several steps:

    Oxytetracycline Solution Preparation: Oxytetracycline is dissolved in water, and the pH is adjusted using sulfuric acid.

    Calcium Carbonate Addition: Calcium carbonate is added to the oxytetracycline solution, and the mixture is stirred and reacted for several hours.

    Quaternary Ammonium Salt Addition: A quaternary ammonium salt-type cationic surfactant is added to the reaction mixture, followed by further stirring and reaction.

    pH Adjustment and Spray Drying: Sodium hydroxide solution is used to adjust the pH, and the final product is obtained by spray drying.

Industrial Production Methods: The industrial production of oxytetracycline calcium follows similar steps but on a larger scale, ensuring high content and stable quality of the final product. This method is widely used in the feed industry as an antibiotic feed additive for promoting growth and preventing diseases in livestock .

Chemical Reactions Analysis

Types of Reactions: Oxytetracycline calcium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxytetracycline derivatives with altered biological activity .

Scientific Research Applications

Chemistry: Oxytetracycline calcium is used as a model compound in studying the chemical behavior of tetracycline antibiotics. It is also used in the development of new derivatives with improved properties .

Biology: In biological research, oxytetracycline calcium is used to study the mechanisms of bacterial resistance and the effects of antibiotics on microbial communities .

Medicine: Oxytetracycline calcium is widely used in medicine to treat bacterial infections, including respiratory infections, urinary tract infections, and skin infections. It is also used in veterinary medicine to treat infections in livestock .

Industry: In the industrial sector, oxytetracycline calcium is used as an antibiotic feed additive to promote growth and prevent diseases in poultry, swine, and cattle .

Mechanism of Action

Oxytetracycline calcium exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of amino-acyl tRNA to the ribosome’s A site. This inhibition is reversible and prevents the bacteria from producing essential proteins, ultimately stopping their growth and multiplication .

Comparison with Similar Compounds

Uniqueness: Oxytetracycline calcium is unique due to its specific calcium salt form, which enhances its stability and bioavailability. It is also known for its broad-spectrum activity and effectiveness in treating a wide range of bacterial infections .

Properties

IUPAC Name

calcium;(6aR,10S,10aR,11S,11aR,12S)-8-carbamoyl-10-(dimethylamino)-4,6a,7,11,12-pentahydroxy-12-methyl-6,9-dioxo-10,10a,11,11a-tetrahydrotetracen-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2/t2*12-,13-,14+,17+,21-,22+;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANYVCHXDYVKSI-MXWBXKMOSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H46CaN4O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034413
Record name Calcium oxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

958.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13303-91-8, 7179-50-2
Record name Oxytetracycline Calcium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013303918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium oxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxytetracycline calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYTETRACYCLINE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8MRZ07FDV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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